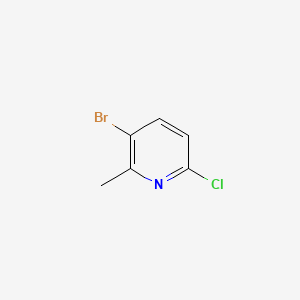
3-Bromo-6-chloro-2-methylpyridine
Overview
Description
3-Bromo-6-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is also known by other names such as 3-Brom-6-chlor-2-methylpyridin .
Synthesis Analysis
The synthesis of 3-Bromo-6-chloro-2-methylpyridine has been reported in various methods . One method involves the bromination of pyridine . Another method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-chloro-2-methylpyridine consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 3rd, 6th, and 2nd positions respectively . The average mass of the molecule is 206.468 Da and the monoisotopic mass is 204.929382 Da .Physical And Chemical Properties Analysis
3-Bromo-6-chloro-2-methylpyridine is a solid at 20 degrees Celsius . It has a melting point of less than 40 degrees Celsius and a boiling point of 80-84 degrees Celsius at 2mm Hg . It is soluble in methanol .Safety and Hazards
3-Bromo-6-chloro-2-methylpyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-chloro-2-methylpyridine is the respiratory system
Mode of Action
It’s known that the compound can cause irritation and potential harm when in contact with skin, eyes, or if inhaled . This suggests that the compound may interact with cellular structures or proteins in a way that disrupts normal function.
Pharmacokinetics
Its physical properties such as being a solid at room temperature and its molecular weight of 206.47 may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 3-Bromo-6-chloro-2-methylpyridine’s action are largely unknown. Exposure to the compound can lead to skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may disrupt normal cellular function, leading to an inflammatory response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-chloro-2-methylpyridine. For instance, the compound is combustible , suggesting that its stability and reactivity could be affected by heat or flame. , indicating that it may have harmful effects on the environment.
properties
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-methylpyridine | |
CAS RN |
132606-40-7, 915402-29-8 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



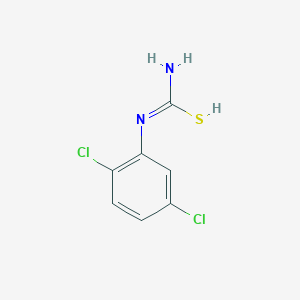


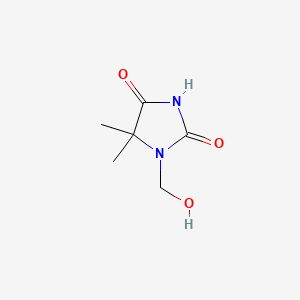
![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)
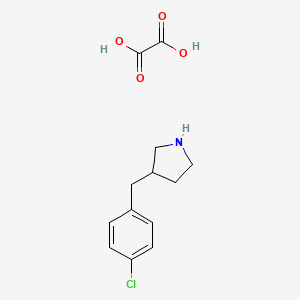

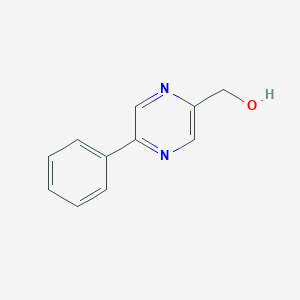
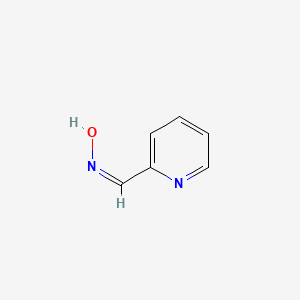

![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)
